Bupropion hydrobromide
Overview
Description
Bupropion hydrobromide is a compound primarily used as an antidepressant and smoking cessation aid. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) that helps manage major depressive disorder, seasonal affective disorder, and aids in smoking cessation . This compound is marketed under various brand names, including Wellbutrin and Zyban .
Mechanism of Action
Target of Action
Bupropion hydrobromide primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
This compound is a norepinephrine/dopamine-reuptake inhibitor (NDRI). It exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects .
Biochemical Pathways
This compound affects the biochemical pathways of norepinephrine and dopamine. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their downstream effects . When used as an aid to smoking cessation, bupropion is thought to inhibit dopamine reuptake, which is involved in the reward pathways associated with nicotine .
Pharmacokinetics
Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day . It is extensively metabolized by the liver, primarily via the CYP2B6 enzyme to its primary active metabolite, hydroxybupropion . CYP2B6 and CYP2C19 were found to be minor elimination pathways, contributing to only 23% and 5% of total bupropion clearance . The majority of bupropion is cleared via reduction to threohydrobupropion (66%) and erythrohydrobupropion (6%) .
Result of Action
The molecular and cellular effects of bupropion’s action are primarily related to its impact on neurotransmitter levels. By inhibiting the reuptake of norepinephrine and dopamine, bupropion increases the levels of these neurotransmitters in the synaptic cleft, enhancing their downstream effects . This results in improved mood and reduced cravings for nicotine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies has been reported . Furthermore, inflammation has been linked to antidepressant resistance, and research suggests that bupropion causes inflammation and worsens depressive symptoms . Therefore, it is suggested that bupropion should be co-administered with anti-inflammatory medications, at least in patients with inflammatory conditions .
Biochemical Analysis
Biochemical Properties
Bupropion hydrobromide exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, this compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Cellular Effects
This compound’s effects on cells are primarily related to its impact on neurotransmitter uptake. By inhibiting the reuptake of norepinephrine and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of neurotransmitter reuptake. It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and leading to an increase in the concentration of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that this compound has a half-life of 11–21 hours , indicating that its effects can persist for a significant period after administration.
Dosage Effects in Animal Models
In animal models, this compound at a dose of 40 mg/kg significantly reduced acetic acid-induced abdominal writhes and also was effective in suppression of formalin-induced behavior and showed significant analgesia in hot plate test .
Metabolic Pathways
This compound is metabolized extensively in the liver by the cytochrome P450 enzyme CYP2B6, producing three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .
Transport and Distribution
It is known that this compound has a volume of distribution of approximately 20–47 L/kg, indicating that it is widely distributed in the body .
Subcellular Localization
Given its mechanism of action, it is likely that this compound is localized to the synaptic cleft in neurons, where it can interact with the norepinephrine and dopamine transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bupropion hydrobromide involves several steps. One method starts with m-chloropropiophenone as a raw material, which undergoes bromination with sodium bromide, sulfuric acid, and hydrogen peroxide in a water-halohydrocarbon solvent to prepare a bromide intermediate. This intermediate is then reacted with tert-butylamine to produce bupropion . The final step involves converting bupropion to its hydrobromide salt form.
Industrial Production Methods
Industrial production of this compound involves heating this compound crystal I or a mixture of crystal I and crystal II to 150-210°C for 0.5 to 10 hours, followed by cooling to room temperature. This method ensures the conversion of the raw material into the desired crystal form without producing new impurities .
Chemical Reactions Analysis
Types of Reactions
Bupropion hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bromide, sulfuric acid, hydrogen peroxide, and tert-butylamine . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include bupropion and its hydrobromide salt form. During degradation, bupropion can form metabolites such as hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .
Scientific Research Applications
Bupropion hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and quality control.
Biology: Studied for its effects on neurotransmitter systems, particularly norepinephrine and dopamine.
Medicine: Widely used in the treatment of major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation.
Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications.
Comparison with Similar Compounds
Bupropion hydrobromide is unique compared to other antidepressants due to its lack of serotonergic effects and its minimal impact on histamine or adrenaline receptors . This results in a more tolerable side effect profile, with lower risks of sexual dysfunction, sedation, and weight gain compared to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Similar Compounds
Duloxetine (Cymbalta): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Sertraline (Zoloft): A selective serotonin reuptake inhibitor (SSRI) used for depression, anxiety, and other mood disorders.
Venlafaxine (Effexor): Another SNRI used for depression and anxiety.
This compound stands out due to its unique mechanism of action and favorable side effect profile, making it a valuable option for patients who do not respond well to other antidepressants.
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCENNATOVXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920317 | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905818-69-1 | |
Record name | Bupropion hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPROPION HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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